Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1)

Description

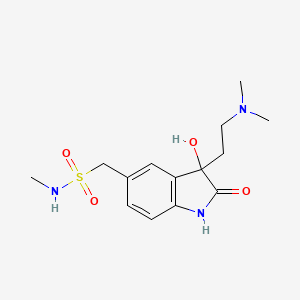

Sumatriptan Hydroxy-Oxindole Impurity, also designated as Sumatriptan Impurity 1, is a structurally related degradation product or synthetic byproduct of Sumatriptan, a selective 5-HT1B/1D receptor agonist used for migraine treatment. Key characteristics include:

- CAS Registry Number: 2250254-19-2 .

- Molecular Formula: C14H21N3O4S.

- Molecular Weight: 327.40 g/mol.

- Structural Features: The impurity contains a hydroxy-oxindole moiety (3-hydroxy-2-oxoindoline) linked to a dimethylaminoethyl group and a methylmethanesulfonamide side chain .

This impurity arises during synthesis or storage of Sumatriptan and is critical to monitor due to regulatory requirements for pharmaceutical purity .

Properties

Molecular Formula |

C14H21N3O4S |

|---|---|

Molecular Weight |

327.40 g/mol |

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-3-hydroxy-2-oxo-1H-indol-5-yl]-N-methylmethanesulfonamide |

InChI |

InChI=1S/C14H21N3O4S/c1-15-22(20,21)9-10-4-5-12-11(8-10)14(19,13(18)16-12)6-7-17(2)3/h4-5,8,15,19H,6-7,9H2,1-3H3,(H,16,18) |

InChI Key |

FLAQITBAWQMBLR-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=O)C2(CCN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Summary

The impurity is generally formed as a by-product during the synthesis of sumatriptan via the following key steps:

Step 1: Formation of Intermediate Aldehyde Acetal

Protection of the aldehyde group as a dimethyl acetal under acidic catalysis in the presence of buffers to stabilize intermediates.Step 2: Reductive Amination

Reaction of the acetal intermediate with methylaminosulfonyl derivatives using hydride reducing agents such as sodium borohydride or sodium cyanoborohydride.Step 3: Cyclization and Rearrangement

Under reflux and acidic conditions, the intermediate undergoes cyclization, sometimes leading to hydroxy-oxindole impurity formation through side reactions.Step 4: Workup and Purification

Isolation of the desired sumatriptan product and removal of impurities via filtration, washing, and crystallization steps.

Key Reaction Conditions Influencing Impurity Formation

| Parameter | Optimal Conditions to Minimize Impurity Formation |

|---|---|

| Temperature | Vigorous reflux (~80-100°C) reduces impurity by accelerating rearrangement; lower temperatures increase impurity levels due to slower kinetics. |

| pH | Mild acidic environment with buffers such as sodium hypophosphate helps limit impurity formation. |

| Solvent System | Use of co-solvents like methanol or ethanol with water improves reaction control and reduces impurity. |

| Reducing Agent | Sodium borohydride or sodium cyanoborohydride in controlled molar equivalents (0.25 - 5 eq.) ensures selective reduction. |

| Reaction Time | Shorter reaction times during cyclization limit impurity buildup. |

| Workup Procedures | Washing with water and filtration at controlled temperatures (0-5°C) helps remove impurities. |

Experimental Procedure Extract (Adapted from Patent WO2001034561A1)

- Concentrated hydrochloric acid (~12.3 mL) is added to the reaction mixture followed by ethanol (~155 mL).

- The mixture is refluxed for 10 minutes, cooled to 0°C, then sodium hydroxide (46-48% w/w, ~22 mL) is added.

- The suspension is stirred at 20°C for 20 minutes, then at 0-5°C for 40 minutes.

- The mixture is filtered, washed with water (3 x 110 mL), and dried to yield the free base.

- Further steps involve treatment with dichloromethane, potassium carbonate, charcoal, and isopropyl acetate to purify the product.

- The hydrochloride salt is formed by adding hydrochloric acid to the free base suspended in isopropanol, followed by filtration and drying. ()

Analytical Characterization and Isolation

- The impurity is isolated and characterized by advanced techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Single Crystal X-ray Diffraction (XRD).

- 1H and 13C NMR spectra confirm the hydroxy-oxindole structure.

- Mass spectrometry shows a molecular ion peak at m/z 268.2 (M+H)+.

- These analytical methods are critical for confirming the identity and purity of the impurity for regulatory compliance. ()

Process Optimization and Control Strategies

- Optimization of reaction parameters to minimize impurity formation includes controlling temperature, pH, and solvent composition.

- Use of buffers such as sodium hypophosphate and co-solvents like methanol improves reaction selectivity.

- Vigorous reflux conditions accelerate rearrangement and reduce impurity levels.

- Workup procedures involving washing, filtration, and crystallization are optimized to remove residual impurities.

- Continuous monitoring by HPLC and other analytical methods ensures impurity levels remain below regulatory thresholds. ()

Summary Table: Preparation Parameters and Their Impact on Impurity Formation

| Parameter | Effect on Impurity Formation | Recommended Control Measures |

|---|---|---|

| Temperature | Low temp increases impurity; high temp reduces it | Maintain reflux conditions (~80-100°C) |

| pH | Strong acid or base promotes impurity | Use mild acidic buffers (e.g., sodium hypophosphate) |

| Solvent | Pure aqueous favors impurity; alcohol co-solvent reduces | Use water-alcohol mixtures (methanol/ethanol) |

| Reducing Agent | Excess or insufficient reducing agent causes side reactions | Use controlled equivalents of sodium borohydride |

| Reaction Time | Prolonged time increases impurity | Optimize for minimal necessary reaction time |

| Workup Temperature | Higher temp may retain impurity | Cool washing steps (0-5°C) |

Chemical Reactions Analysis

Sumatriptan Hydroxy-Oxindole Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, ethyl acetate, and toluene . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the hydroxy and oxindole functional groups .

Scientific Research Applications

Sumatriptan Hydroxy-Oxindole Impurity (Sumatriptan Impurity 1), also known as Sumatriptan Impurity 1, with the CAS number 2250254-19-2, is an impurity of Sumatriptan . Sumatriptan is a serotonin 5-HT1 receptor agonist primarily used in the treatment of migraine headaches .

Scientific Research Applications

Sumatriptan Hydroxy-Oxindole Impurity is used as a reference standard in analytical chemistry . It helps in identifying and quantifying this specific impurity in Sumatriptan drug products . This is crucial for ensuring the quality and safety of pharmaceutical formulations .

Role as a Reference Standard:

- Impurity Identification: It serves as a standard for identifying the presence of Sumatriptan Hydroxy-Oxindole Impurity in Sumatriptan batches .

- Quantitative Analysis: Enables precise measurement of the amount of this impurity present in pharmaceutical samples .

- Quality Control: Aids in maintaining the quality control of Sumatriptan drug products by monitoring the levels of this impurity .

Chromatographic Studies

Sumatriptan and its related impurities are often analyzed using chromatographic methods such as HPLC (High-Performance Liquid Chromatography) . Sumatriptan Hydroxy-Oxindole Impurity can be used to ensure accurate identification and quantification in these analyses .

Research on Degradation Pathways

Studies have shown that Sumatriptan can degrade into various impurities, including Sumatriptan Impurity F and Sumatriptan base . Researching these degradation pathways is essential to understand the stability of Sumatriptan under different conditions and to develop more stable formulations .

Other Applications

In addition to its role as a reference standard and in degradation studies, Sumatriptan Hydroxy-Oxindole Impurity may also be relevant in:

Mechanism of Action

The mechanism of action of Sumatriptan Hydroxy-Oxindole Impurity is closely related to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that binds to 5-HT1B and 5-HT1D receptors, leading to the constriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release . This action helps alleviate migraine symptoms. The impurity itself may not have significant pharmacological effects but is studied to ensure the safety and efficacy of the main drug .

Comparison with Similar Compounds

Structural and Functional Comparison with Sumatriptan and Its Impurities

Sumatriptan and Its Known Impurities

Sumatriptan (C14H21N3O2S) has multiple impurities, including:

- Impurity A, B, C, D : Structural variants with modifications in the sulfonamide or indole groups .

- Impurity F : A degradation product formed via oxidative pathways .

- EP Impurities B and C : Ester derivatives identified in pharmacopeial standards .

Table 1: Structural Comparison of Sumatriptan Impurity 1 with Other Sumatriptan Impurities

Comparison with Impurities of Other Drugs

Solifenacin Impurity K and I

- Structural Differentiation : Solifenacin Impurity K and I share the same molecular weight but differ in functional groups. HPLC-MS with an XBridge C18 column and ammonium acetate/acetonitrile mobile phase (pH 7) distinguishes them via retention times .

- Relevance : Similar analytical strategies apply to Sumatriptan Impurity 1, where HPLC-MS or HILIC methods can resolve structurally analogous impurities.

Moxonidine Impurities A–D

- Physicochemical Properties : Moxonidine impurities exhibit pKa values (6.95–7.92) and log P values (1.57–2.49), influencing their chromatographic behavior .

- Analytical Methods : Under acidic conditions (pH 2.8), these impurities are ionized, enabling separation via hydrophilic interaction liquid chromatography (HILIC). This contrasts with Sumatriptan Impurity 1, which may require neutral or basic mobile phases due to its hydroxy-oxindole group .

Table 2: Analytical Method Comparison for Impurity Profiling

Comparison with Eletriptan Impurities

Regulatory and Analytical Considerations

Biological Activity

Sumatriptan Hydroxy-Oxindole Impurity, also known as Sumatriptan Impurity 1, is a chemical compound with the molecular formula and a molecular weight of 327.4 g/mol. This impurity is notable in pharmacological studies due to its potential biological activity and implications in drug formulation, particularly concerning the treatment of migraines.

- CAS Number : 2250254-19-2

- Molecular Structure : The compound features a complex structure that includes a sulfonamide group, which is common in many pharmaceutical agents.

- SMILES Notation : CNS(CC1=CC(C(CCN(C)C)(O)C(N2)=O)=C2C=C1)(=O)=O

Biological Activity

The biological activity of Sumatriptan Hydroxy-Oxindole Impurity has been the subject of various studies, particularly regarding its effects on serotonin receptors and its role in migraine treatment.

Sumatriptan, the parent compound, acts primarily as a selective agonist for the serotonin (5-HT) receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are involved in vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are crucial for alleviating migraine symptoms. The hydroxy-oxindole impurity may exhibit similar or modified interactions with these receptors, potentially influencing its pharmacological profile.

Case Studies and Experimental Data

- Pharmacokinetics : Studies indicate that sumatriptan has poor absorption characteristics when administered orally, leading to low bioavailability (approximately 15%). This limitation is critical when considering formulations that include impurities like the hydroxy-oxindole .

- In Vitro Studies : In vitro assays have shown that sumatriptan's efficacy can be influenced by its formulation with cyclodextrins, which enhance solubility and permeability across biological membranes. The inclusion complexes significantly improved the pharmacological response compared to the free form of sumatriptan .

- Genotoxicity Concerns : Regulatory assessments have raised concerns about potential genotoxic effects associated with certain impurities found in sumatriptan formulations. Specifically, studies indicated that impurities could elicit chromosomal aberrations in human lymphocytes, necessitating further investigation into their safety profiles .

Comparative Analysis of Biological Activity

The following table summarizes key findings from various studies regarding the biological activity and implications of Sumatriptan Hydroxy-Oxindole Impurity:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Sumatriptan Hydroxy-Oxindole Impurity in drug substances?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the primary method, as outlined in USP monographs for Sumatriptan. The chromatographic system should use a C18 column with a mobile phase of phosphate buffer and acetonitrile (gradient elution). Quantification requires comparison to a reference standard of the impurity .

- Validation Criteria : Ensure specificity, linearity (over 50–150% of the target concentration), and precision (RSD ≤ 2.0%) per ICH Q2(R2) guidelines. Forced degradation studies (acid/base hydrolysis, oxidative stress) should confirm method robustness .

Q. How do regulatory guidelines (e.g., ICH, USP) define acceptable limits for Sumatriptan Impurity 1?

- Regulatory Framework : ICH Q3A specifies that impurities at ≥0.10% must be identified and qualified. USP General Chapter <1086> emphasizes that acceptance criteria in monographs reflect FDA-approved product specifications. For Sumatriptan, individual unspecified impurities are typically limited to ≤0.10%, with total impurities ≤0.50% .

- Data Sources : Manufacturers must submit batch-specific impurity profiles during drug approval, which inform compendial standards .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in impurity profiles generated by different analytical techniques (e.g., HPLC vs. LC-MS)?

- Orthogonal Methods : Use LC-MS/MS for structural elucidation when HPLC-UV retention time (RRT) data is ambiguous. For example, if an impurity co-elutes with the active pharmaceutical ingredient (API), high-resolution mass spectrometry (HRMS) can differentiate based on molecular weight and fragmentation patterns .

- Case Study : A study on nimodipine emulsion impurities demonstrated that pH adjustments during synthesis reduced impurity formation by 30%. Similar approaches could be applied to Sumatriptan synthesis to isolate and characterize Hydroxy-Oxindole Impurity .

Q. How can forced degradation studies be optimized to predict Hydroxy-Oxindole Impurity formation under long-term storage conditions?

- Protocol Design : Expose Sumatriptan to accelerated conditions (40°C/75% RH for 6 months) and analyze impurity levels monthly. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Include photolytic stress (ICH Q1B) to assess light sensitivity .

- Data Interpretation : If impurity levels exceed ICH thresholds, reformulate with stabilizers (e.g., antioxidants) or modify packaging (light-resistant containers) .

Q. What are the challenges in synthesizing and characterizing a reference standard for Hydroxy-Oxindole Impurity?

- Synthesis : The impurity may form via oxidation of Sumatriptan’s indole ring during manufacturing. Use controlled oxidation (e.g., H2O2 in acidic conditions) followed by preparative HPLC purification. Confirm purity (>98%) via elemental analysis and NMR .

- Characterization : Validate the reference standard using quantitative NMR (qNMR) and cross-correlate with LC-HRMS data to ensure structural accuracy .

Q. How do variations in synthetic pathways (e.g., raw materials, catalysts) impact Hydroxy-Oxindole Impurity levels?

- Case Study : In Codeine Phosphate synthesis, residual solvents and metal catalysts increased unspecified impurities by 0.15%. For Sumatriptan, monitor intermediates for oxidative byproducts and employ Quality by Design (QbD) principles to optimize reaction parameters (e.g., temperature, pH) .

- Statistical Tools : Use design of experiments (DoE) to identify critical process parameters (CPPs) affecting impurity formation. Multivariate analysis (e.g., PCA) can prioritize mitigation strategies .

Methodological and Data Integrity Considerations

Q. How should researchers address conflicting data between compendial standards and proprietary impurity profiles?

- Regulatory Alignment : USP allows manufacturers to deviate from monographs if justified by FDA-approved specifications. Submit a "Pending Monograph Revision" request if proprietary data conflicts with compendial limits .

- Documentation : Maintain detailed records of synthesis routes, analytical validation, and stability studies to support regulatory submissions .

Q. What analytical practices ensure reliable detection of low-abundance impurities (e.g., <0.05%)?

- Sensitivity Enhancements : Use UPLC with sub-2µm particles to improve resolution. For trace analysis, employ mass spectrometry in selected ion monitoring (SIM) mode .

- Contamination Control : Adhere to USP <1086> guidelines for handling reagents and equipment. Validate cleaning procedures to prevent cross-contamination .

Tables for Quick Reference

| Parameter | Requirement | Guideline Reference |

|---|---|---|

| Identification Threshold | ≥0.10% | ICH Q3A |

| Total Impurities Limit | ≤0.50% | USP <1086> |

| Method Precision | RSD ≤ 2.0% | ICH Q2(R2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.